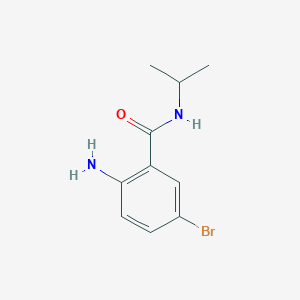

2-Amino-5-bromo-N-isopropylbenzamide

Descripción general

Descripción

2-Amino-5-bromo-N-isopropylbenzamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-isopropylbenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isopropyl group. One common method is the bromination of 2-amino-N-isopropylbenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination step, while advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-bromo-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) with boronic acids or halides.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of nitrobenzamides.

Reduction: Formation of aminobenzamides.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anesthetic Development

One of the notable applications of 2-Amino-5-bromo-N-isopropylbenzamide is its role as an intermediate in the synthesis of intravenous anesthetics. It has been identified as a precursor in the production of remazolam, a short-acting GABA_A receptor agonist. Remazolam is utilized for general anesthesia during surgical procedures, offering advantages over traditional anesthetics like midazolam and propofol due to its rapid onset and shorter recovery time .

2. Anticancer Agents

Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This opens avenues for further exploration into its derivatives as potential anticancer drugs.

Synthetic Organic Chemistry Applications

1. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be employed to synthesize a variety of complex molecules through reactions such as amide formation, alkylation, and halogenation. The presence of both amino and bromo functional groups allows for diverse reactivity, making it suitable for creating multi-functionalized compounds .

2. Development of G-protein Coupled Receptor (GPCR) Scaffolds

Recent studies have highlighted the use of this compound in developing GPCR-targeted scaffolds. These scaffolds are crucial in drug discovery as they can lead to the development of novel therapeutics targeting various diseases, including neurological disorders and metabolic syndromes .

Case Studies

Case Study 1: Synthesis Methodology

A recent patent describes an efficient synthetic route for producing this compound with high yields and purity. The method involves a series of reactions starting from readily available precursors, demonstrating its potential for large-scale production suitable for pharmaceutical applications .

Case Study 2: Pharmacological Evaluation

In a study evaluating the pharmacological effects of related compounds, researchers found that derivatives based on the structure of this compound exhibited promising activity against specific cancer cell lines. This suggests that further structural modifications could enhance efficacy and selectivity against cancer targets.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-bromo-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-bromopyridine: A brominated aromatic amine used in the synthesis of polycyclic azaarenes.

2-Amino-5-bromopyrimidine: Another brominated compound used in various chemical reactions.

Uniqueness

2-Amino-5-bromo-N-isopropylbenzamide is unique due to the presence of both the isopropyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications .

Actividad Biológica

2-Amino-5-bromo-N-isopropylbenzamide, with the CAS number 1263377-52-1, is an aromatic amide characterized by a central benzene ring substituted with an amino group at position 2 and a bromine atom at position 5. The nitrogen atom in the amide group is attached to an isopropyl group, imparting unique chemical properties that make it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula: C11H14BrN2O

- Molecular Weight: Approximately 256.12 g/mol

- Appearance: White solid

The biological activity of this compound may involve:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity through covalent bonding with active site residues.

- Protein-Ligand Interactions: Its structure allows for interactions with various biological macromolecules, which can be studied through molecular docking simulations.

Case Studies

-

Enzyme Inhibition Studies:

- A study examined the inhibition of cyclooxygenase (COX) enzymes by structurally similar compounds. While direct data on this compound was not available, it was suggested that compounds with similar structures could exhibit COX inhibition due to their ability to mimic substrate binding.

-

Anticancer Activity:

- Related compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of benzamides have been investigated for their potential to disrupt cancer cell signaling pathways. The presence of bromine and the isopropyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further research in anticancer drug development .

- Antimicrobial Properties:

Data Table: Comparison of Biological Activities

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Bromination of Precursor Compounds: Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Amidation Reactions: Reaction of appropriate amines with acyl chlorides or anhydrides in the presence of bases such as triethylamine.

Propiedades

IUPAC Name |

2-amino-5-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBOLMMQLBCXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.